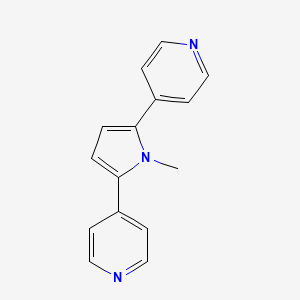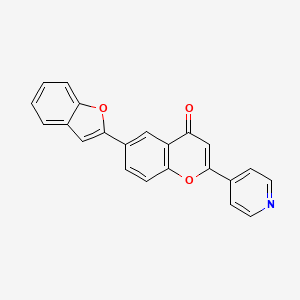
6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-chromen-4-one is a complex organic compound that features a benzofuran moiety, a pyridine ring, and a chromenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of benzofuran-2-carbaldehyde with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the chromenone core. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzofuran, pyridine, or chromenone rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-(Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may exhibit pharmacological activities such as anti-inflammatory, antioxidant, or anticancer properties. Researchers investigate its potential as a lead compound for drug development and therapeutic applications.
Industry
In industry, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.
Wirkmechanismus
The mechanism of action of 6-(Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-chromen-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Benzofuran-2-yl)-2-(pyridin-3-yl)-4H-chromen-4-one
- 6-(Benzofuran-2-yl)-2-(pyridin-2-yl)-4H-chromen-4-one
- 6-(Benzofuran-3-yl)-2-(pyridin-4-yl)-4H-chromen-4-one
Uniqueness
6-(Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-chromen-4-one is unique due to the specific positioning of the benzofuran and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the chromenone core also adds to its distinct properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
652138-06-2 |
|---|---|
Molekularformel |
C22H13NO3 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
6-(1-benzofuran-2-yl)-2-pyridin-4-ylchromen-4-one |
InChI |
InChI=1S/C22H13NO3/c24-18-13-22(14-7-9-23-10-8-14)26-20-6-5-16(11-17(18)20)21-12-15-3-1-2-4-19(15)25-21/h1-13H |
InChI-Schlüssel |
ZSCPFDKBEMLUGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C=C3)OC(=CC4=O)C5=CC=NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12875539.png)
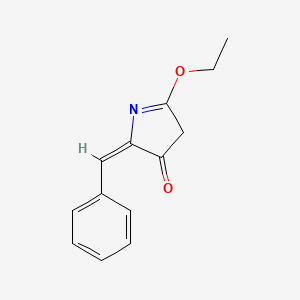
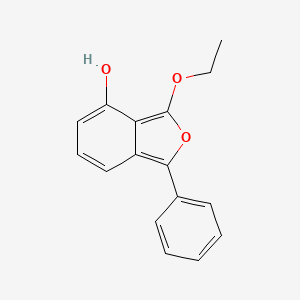

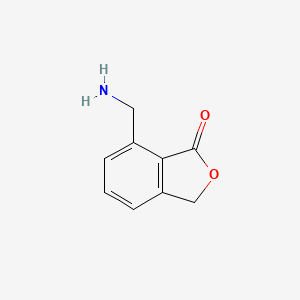
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)
![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)
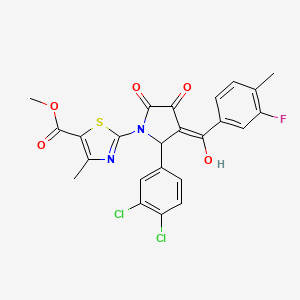
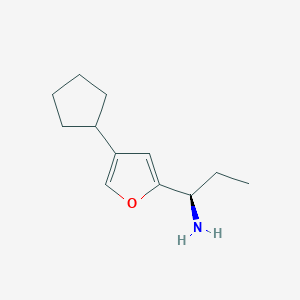
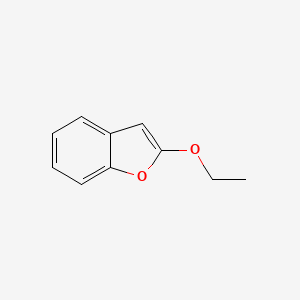

![5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B12875610.png)
